3-[4-(Aminomethyl)phenyl]-2,2-dimethylpropanoic acid hydrochloride
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Overview
Description
3-[4-(Aminomethyl)phenyl]-2,2-dimethylpropanoic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an aminomethyl group attached to a phenyl ring, which is further connected to a 2,2-dimethylpropanoic acid moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-aminobenzaldehyde and 2,2-dimethylpropanoic acid.
Reaction Steps:
The aminomethyl group is introduced via reductive amination using an appropriate amine source and reducing agent.
The resulting intermediate is then esterified with 2,2-dimethylpropanoic acid under acidic conditions.
Purification: The final product is purified through recrystallization or chromatography.
Industrial Production Methods:
Batch Production: Large-scale synthesis is often carried out in batch reactors, where precise control of temperature, pressure, and reactant concentrations is maintained.
Continuous Flow Synthesis: This method involves a continuous flow of reactants through a reactor system, allowing for more efficient production and easier scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Amines.
Substitution Products: Various substituted amines and amides.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[4-(Aminomethyl)phenyl]-2,2-dimethylpropanoic acid hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
4-(Aminomethyl)benzoic acid: Similar structure but with a different acid moiety.
3-Aminobenzoic acid: Similar phenyl ring but without the dimethylpropanoic acid group.
Properties
IUPAC Name |
3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-12(2,11(14)15)7-9-3-5-10(8-13)6-4-9;/h3-6H,7-8,13H2,1-2H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAQCBGROLGXGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)CN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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